An In-depth Technical Guide to 2-Methyloxetan-3-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyloxetan-3-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, four-membered cyclic ethers, have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural and electronic properties, stemming from inherent ring strain, make them valuable motifs for modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] The oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide focuses on 2-methyloxetan-3-one, a derivative of the versatile building block oxetan-3-one. Due to the limited availability of direct experimental data for 2-methyloxetan-3-one, this document leverages data from its parent compound, oxetan-3-one, and general synthetic methodologies for 2-substituted analogues to provide a comprehensive technical overview.
Chemical and Physical Properties
Structural and General Properties
| Property | Value (for Oxetan-3-one) | Reference(s) |
| IUPAC Name | oxetan-3-one | [5] |
| Synonyms | 1,3-Epoxy-2-propanone, Oxetan-3-one | [6] |
| CAS Number | 6704-31-0 | [6][7] |
| Molecular Formula | C₃H₄O₂ | [6][7] |
| Molecular Weight | 72.06 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [7] |
| Odor | Fruity | [7] |
Physicochemical Data
| Property | Value (for Oxetan-3-one) | Reference(s) |
| Density | 1.124 g/mL at 25 °C | [6] |
| Boiling Point | 140 °C | [6] |
| Flash Point | 53 °C (127 °F; 326 K) | [6] |
| Solubility | Soluble in water, miscible with tetrahydrofuran | [1][7] |
| Refractive Index (n20/D) | 1.426 | [1] |
Spectroscopic Data of Oxetan-3-one
The spectroscopic data for oxetan-3-one is well-characterized and provides a foundational understanding for the analysis of its derivatives.
| ¹H NMR (Proton NMR) | |||
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.7 ppm | Singlet | 4H | -CH₂- |
| Note: The ¹H NMR spectrum of 3-Oxetanone is simple and characteristic, showing a single peak for the four equivalent protons.[1] | |||
| ¹³C NMR (Carbon NMR) | |||
| Chemical Shift (δ) | Assignment | ||
| 214.2 ppm | C=O | ||
| 78.5 ppm | -CH₂- | ||
| Note: The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the two equivalent methylene carbons.[8] | |||
| Infrared (IR) Spectroscopy | |||
| Wavenumber (cm⁻¹) | Functional Group | ||
| ~1780 cm⁻¹ | C=O (carbonyl) stretch | ||
| Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring ketone.[1] | |||
| Mass Spectrometry | |||
| Note: The mass spectrum of 3-Oxetanone shows a molecular ion peak and characteristic fragmentation patterns. The high-resolution mass spectrum can confirm the elemental composition.[1] |
Experimental Protocols
While a specific, validated protocol for the synthesis of 2-methyloxetan-3-one is not widely published, a general and robust method for the asymmetric synthesis of 2-substituted oxetan-3-ones has been developed. This method, which can be adapted for the synthesis of 2-methyloxetan-3-one, involves the metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with an appropriate electrophile (in this case, a methylating agent).
Asymmetric Synthesis of 2-Alkyloxetan-3-ones via Metalated SAMP/RAMP Hydrazones
This protocol is based on the work of Geden et al. and provides a pathway to enantiomerically enriched 2-substituted oxetan-3-ones.[9][10]
Step 1: Formation of the SAMP-Hydrazone of Oxetan-3-one
-
Materials: Oxetan-3-one, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), anhydrous diethyl ether, anhydrous magnesium sulfate.
-
Procedure: To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in anhydrous diethyl ether, add oxetan-3-one dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude SAMP-hydrazone.
Step 2: Asymmetric Alkylation
-
Materials: SAMP-hydrazone of oxetan-3-one, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), methyl iodide.
-
Procedure: A solution of the SAMP-hydrazone in anhydrous THF is cooled to -78 °C. n-Butyllithium is added dropwise, and the resulting solution is stirred at this temperature for 4 hours. Methyl iodide is then added, and the reaction is stirred for a further 12 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
Step 3: Hydrolysis to 2-Methyloxetan-3-one
-
Materials: Crude product from Step 2, diethyl ether, oxalic acid dihydrate, silica gel.
-
Procedure: The crude product from the previous step is dissolved in a mixture of diethyl ether and a solution of oxalic acid dihydrate in water. The mixture is stirred vigorously at room temperature for 24 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford 2-methyloxetan-3-one.
Caption: Synthetic workflow for 2-methyloxetan-3-one.
Role in Drug Discovery and Signaling Pathways
The oxetane motif is increasingly utilized in drug design to enhance the properties of therapeutic candidates. Its incorporation can lead to improved solubility, metabolic stability, and can modulate the basicity of nearby amines.[3][11]
One key area where oxetane-containing molecules have shown promise is in the inhibition of kinase signaling pathways, which are often dysregulated in cancer. For example, the PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Oxetane inhibitors in the PI3K-Akt-mTOR pathway.
The incorporation of a 2-methyloxetan-3-one moiety into a drug candidate could offer several advantages:
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1]
-
Metabolic Stability: The strained ring can block sites of metabolic oxidation, leading to a longer half-life in the body.[1]
-
Enhanced Target Binding: The three-dimensional nature of the oxetane can provide a better fit into the binding pockets of biological targets.[3]
Safety and Handling
Given that 2-methyloxetan-3-one is a derivative of oxetan-3-one, which is a flammable liquid, similar precautions should be taken.[5] It is also expected to be an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Methyloxetan-3-one, while not extensively characterized in the literature, represents a promising building block for medicinal chemistry. Based on the well-documented properties and reactivity of its parent compound, oxetan-3-one, and the established synthetic routes for 2-substituted analogs, this guide provides a foundational resource for researchers. The unique properties imparted by the oxetane ring make 2-methyloxetan-3-one and related structures valuable tools in the design and development of novel therapeutics with improved drug-like properties. Further research into the specific properties and biological activities of 2-methyloxetan-3-one is warranted to fully explore its potential in drug discovery.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Oxetanone | C3H4O2 | CID 15024254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Oxetanone - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
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- 9. researchgate.net [researchgate.net]
- 10. [PDF] Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | Semantic Scholar [semanticscholar.org]
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